N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by the presence of nitro groups and a pyridine ring
Properties
IUPAC Name |
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c24-18-8-7-14(19(25)20-15-4-2-6-17(10-15)23(28)29)12-21(18)11-13-3-1-5-16(9-13)22(26)27/h1-10,12H,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZNJIWVPWKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis with Subsequent Functionalization
The core dihydropyridine structure is typically constructed via a modified Hantzsch reaction. A β-keto ester (e.g., ethyl acetoacetate) reacts with 3-nitrobenzaldehyde and ammonium acetate in refluxing ethanol to form 6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. Subsequent hydrolysis of the ester group using aqueous NaOH (2 M, 70°C, 4 h) yields 6-oxo-1,6-dihydropyridine-3-carboxylic acid (yield: 78–82%).
Key Reaction:
$$
\text{β-keto ester} + \text{3-nitrobenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH, reflux}} \text{Dihydropyridine ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid intermediate}
$$
Amide Coupling with 3-Nitroaniline
The carboxylic acid intermediate undergoes amide bond formation with 3-nitroaniline via carbodiimide-mediated coupling. A representative protocol involves:
- Activating 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide (DMF) at 0°C.
- Adding 3-nitroaniline (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv), followed by stirring at 50°C for 12 h.
- Isolation by precipitation in ice water yields the mono-nitrophenyl carboxamide (yield: 39–45%).
N-Benzylation with 3-Nitrobenzyl Chloride
The secondary nitrogen at position 1 of the dihydropyridine ring undergoes alkylation using 3-nitrobenzyl chloride under basic conditions:
Procedure:
- Dissolve the carboxamide intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add potassium carbonate (2.5 equiv) and 3-nitrobenzyl chloride (1.2 equiv).
- Reflux at 80°C for 8 h under nitrogen.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:2) to obtain the target compound (yield: 65–72%).
Critical Parameters:
- Moisture-free conditions prevent hydrolysis of the benzyl chloride.
- Excess base ensures deprotonation of the dihydropyridine NH.
Alternative Route: One-Pot Multicomponent Reaction
A streamlined approach combines the Hantzsch reaction and benzylation in a single pot:
Components:
- Ethyl acetoacetate (1.0 equiv)
- 3-Nitrobenzaldehyde (2.0 equiv)
- 3-Nitroaniline (1.0 equiv)
- Ammonium acetate (1.5 equiv)
- 3-Nitrobenzyl bromide (1.2 equiv)
Conditions:
- Reflux in ethanol (12 h) to form the dihydropyridine core.
- Add 3-nitrobenzyl bromide and K₂CO₃, continue refluxing (6 h).
- Isolate via filtration after cooling (yield: 58–63%).
Industrial-Scale Optimization
Solvent and Catalyst Screening
Comparative studies show that replacing ethanol with dimethylacetamide (DMAc) increases reaction rates by 40% due to improved solubility of nitroaromatic intermediates. Catalytic iodine (5 mol%) enhances the Hantzsch cyclization efficiency, reducing reaction time from 12 h to 6 h.
Table 1. Solvent Effects on Hantzsch Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 78 |
| DMAc | 120 | 6 | 85 |
| THF | 66 | 18 | 62 |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces the amide coupling step from 12 h to 45 min while maintaining yields at 68–71%. This method minimizes thermal decomposition of nitro groups.
Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.34–8.21 (m, 4H, Ar-H), 7.89–7.75 (m, 4H, Ar-H), 6.52 (s, 1H, pyridine-H), 5.24 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR: 165.2 (C=O), 152.1 (pyridine C-6), 148.9–124.7 (Ar-C), 44.3 (CH₂).
Infrared Spectroscopy (IR):
- 1685 cm⁻¹ (amide C=O stretch)
- 1520 cm⁻¹ (asymmetric NO₂ stretch)
- 1345 cm⁻¹ (symmetric NO₂ stretch)
Mass Spectrometry:
- ESI-MS: m/z 424.1 [M+H]⁺ (calculated for C₂₀H₁₅N₃O₆: 423.3)
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥98% purity with retention time 6.8 min.
Challenges and Mitigation Strategies
Challenge 1: Nitro Group Reduction
The electron-deficient aromatic rings promote unintended reduction of nitro groups during prolonged heating. Mitigation includes:
- Strict temperature control (<100°C)
- Use of radical scavengers (e.g., BHT)
Challenge 2: Regioselectivity in Benzylation
Competing O- and N-alkylation is suppressed by:
- Employing bulky bases (e.g., DBU)
- Low-dielectric solvents (toluene)
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized nitro compounds.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, substituted aromatic compounds are formed.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has been evaluated for its ability to inhibit tumor cell proliferation. For instance, research has shown that modifications in the nitrophenyl groups can enhance the cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. In particular, it has shown promising results in inhibiting phospholipase A2, an enzyme implicated in inflammatory responses and cancer metastasis. The inhibition of this enzyme can lead to reduced inflammatory markers and potentially lower tumor growth rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the nitrophenyl substituents significantly affect the compound's binding affinity to target enzymes and receptors. Computational modeling has been employed to predict how changes in structure can enhance efficacy and reduce toxicity .
Molecular Interactions
The compound interacts with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic nitrophenyl groups. These interactions are essential for its biological activity, particularly in enzyme inhibition and receptor binding .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Administration of the compound resulted in reduced tumor size and improved survival rates in treated subjects compared to controls, highlighting its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Nitrophenyl) methanol
- N-(3-nitrophenyl)-3-methylbenzamide
- 2-Methyl-3-nitrophenylacetic acid
Uniqueness
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of nitro groups and a pyridine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Molecular Formula: C18H16N4O4
Molecular Weight: 356.34 g/mol
CAS Number: 899741-51-6
The compound features a dihydropyridine core, which is known for its versatility in pharmacological applications. The presence of nitrophenyl groups enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives evaluated in vitro showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for the most active derivatives, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies indicate that similar dihydropyridine derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Cardiovascular Effects
Dihydropyridine derivatives are known for their effects on calcium channels, making them relevant in cardiovascular therapy. They act as calcium channel blockers, which can help manage hypertension and angina pectoris by relaxing vascular smooth muscle and reducing cardiac workload . The specific compound's interaction with L-type calcium channels has not been directly reported but is inferred from the class's general pharmacological profile.
The biological activity of this compound may involve:
- DNA Gyrase Inhibition: Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Antioxidant Activity: The nitrophenyl moieties contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Synergistic Effects: Some studies suggest that when combined with other antibiotics like Ciprofloxacin, these compounds can enhance antimicrobial efficacy by lowering MICs through synergistic interactions .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
The compound is typically synthesized via condensation reactions involving nitroaryl hydrazines and activated carbonyl intermediates. A common method involves refluxing precursors in chlorobenzene or n-butanol under inert conditions, followed by purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients. For example, nitro-substituted hydrazines (e.g., 4-nitrophenylhydrazine) are condensed with carbonyl-containing intermediates, yielding the target compound after 15–24 hours of reaction . Post-synthesis, trituration with diethyl ether or petroleum ether removes impurities.
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and dihydropyridine ring substitution patterns.
- FT-IR : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups.
- Mass Spectrometry (EI/ESI-MS) : To verify molecular weight and fragmentation patterns consistent with the nitroaromatic scaffold.
Evidence from similar pyridinecarboxamide derivatives highlights the importance of comparing experimental data with computational predictions (e.g., ACD/Labs Percepta) to validate structural assignments .
Basic: How is purity typically assessed for this compound in academic research?
Purity is assessed using HPLC with UV detection (≥98% purity threshold) and thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases. For nitroaromatic compounds, reverse-phase C18 columns with acetonitrile/water gradients are effective. Residual solvents or byproducts are quantified via GC-MS or 1H NMR integration .
Advanced: What advanced crystallization techniques are recommended for resolving structural ambiguities in such nitroaromatic compounds?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement, SHELXD for phase solution) to resolve stereochemical ambiguities or confirm nitro group orientations. For poorly diffracting crystals, high-pressure cryocooling or twinning correction algorithms in SHELX improve data quality. Co-crystallization with heavy atoms (e.g., bromine derivatives) can enhance phasing .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with multiple nitro groups?
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates.
- Catalyst Design : Palladium or copper catalysts facilitate coupling reactions between nitroaryl halides and pyridinecarboxamide cores.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity.
Refer to iterative protocols in , where solvent polarity and temperature gradients were systematically varied to achieve >60% yields in analogous systems .
Advanced: What methodologies are effective for analyzing conflicting spectroscopic data during structural verification?
For conflicting data (e.g., NMR shifts vs. computational predictions):
- Multi-Technique Cross-Validation : Combine SCXRD, HRMS, and 2D NMR (COSY, HSQC) to resolve discrepancies.
- Computational Refinement : Use density functional theory (DFT) to model NMR chemical shifts or IR vibrations and compare with experimental data.
- Iterative Synthesis : Prepare analogs with systematic substitutions (e.g., fluorophenyl vs. nitrophenyl) to isolate spectral contributions from specific functional groups .
Advanced: What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, given the compound’s nitroaromatic and carboxamide motifs.
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Molecular Docking : Preliminary docking with proteins (e.g., PDB: 1CX2) identifies potential binding modes, guiding further SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
